Ethyl 5-[butanoyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C22H19NO5S and a molecular weight of 409.45 g/mol . This compound is known for its unique structure, which includes a benzofuran ring, a naphthalene sulfonamide group, and an ethyl ester functional group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is typically synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Naphthalene Sulfonamide Group: This step involves the sulfonylation of the benzofuran ring with a naphthalene sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)AMINO]-1-BENZOFURAN-3-CARBOXYLATE: This compound has a similar structure but lacks the butanamido group.
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-INDOLE-3-CARBOXYLATE: This compound has an indole ring instead of a benzofuran ring.
The uniqueness of ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BUTANAMIDO]-1-BENZOFURAN-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25NO6S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl 5-[butanoyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H25NO6S/c1-4-8-24(28)27(34(30,31)21-13-11-18-9-6-7-10-19(18)15-21)20-12-14-23-22(16-20)25(17(3)33-23)26(29)32-5-2/h6-7,9-16H,4-5,8H2,1-3H3 |
InChI Key |
PDTQCRQVBZZOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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